

4-Fluoro-3-morpholinobenzaldehyde literature review

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Compound of Interest

Compound Name:	4-Fluoro-3-morpholinobenzaldehyde
Cat. No.:	B1440996

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An In-depth Technical Guide to **4-Fluoro-3-morpholinobenzaldehyde**: Synthesis, Characterization, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **4-Fluoro-3-morpholinobenzaldehyde**, a key synthetic intermediate in contemporary drug discovery and development. We will move beyond a simple datasheet to explore the causality behind its synthesis, its detailed characterization, and its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their programs.

Introduction and Strategic Importance

4-Fluoro-3-morpholinobenzaldehyde (CAS No. 874291-99-9) is a disubstituted aromatic aldehyde. Its value in medicinal chemistry stems from the unique interplay of its three functional components:

- The Aldehyde Group: A versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the straightforward introduction of diverse chemical moieties.

- The Morpholine Ring: A saturated heterocycle frequently employed in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor, often leading to improved metabolic stability and reduced off-target toxicity.
- The Fluorine Atom: A bioisostere for hydrogen that can significantly modulate a molecule's properties. The strategic placement of fluorine can block metabolic oxidation at the para-position, alter the acidity of adjacent protons, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The combination of these features in a single, readily available building block makes **4-Fluoro-3-morpholinobenzaldehyde** a highly sought-after intermediate for creating novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Verifying the identity and purity of starting materials is a foundational principle of synthetic chemistry. Below is a summary of the key properties of **4-Fluoro-3-morpholinobenzaldehyde**.

Property	Value
CAS Number	874291-99-9
Molecular Formula	C ₁₁ H ₁₂ FNO ₂
Molecular Weight	209.22 g/mol
Appearance	White to off-white or yellow solid/powder
Melting Point	65-69 °C
Boiling Point	Approx. 351.6 °C at 760 mmHg (Predicted)
Solubility	Soluble in Dichloromethane, Ethyl Acetate

Spectroscopic Data (Typical):

- ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.55-7.45 (m, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 3.90 (t, 4H, -NCH₂CH₂O-), 3.20 (t, 4H, -NCH₂CH₂O-). The precise shifts and coupling constants are solvent-dependent and serve as a reliable fingerprint of the molecule.

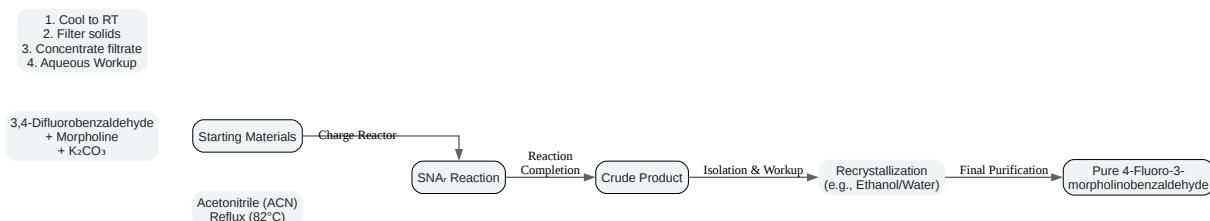
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 189.5 (-CHO), 155.0 (d, $^1\text{J}_{\text{CF}}$, C-F), 145.0 (d, C-N), 128.0, 125.5, 118.0 (d, $^2\text{J}_{\text{CF}}$, C-H), 66.5 (-OCH₂), 50.5 (-NCH₂).
- Mass Spectrometry (ESI+): m/z 210.09 [M+H]⁺.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of **4-Fluoro-3-morpholinobenzaldehyde** involves the nucleophilic aromatic substitution (SNAr) of an activated difluoro- or nitrofluorobenzaldehyde precursor. The electron-withdrawing nature of the aldehyde and the second fluorine/nitro group activates the aromatic ring for substitution by morpholine.

Below is a detailed, field-proven protocol for its synthesis from 3,4-difluorobenzaldehyde.

Diagram of the Synthetic Pathway



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Caption: Workflow for the SNAr synthesis of **4-Fluoro-3-morpholinobenzaldehyde**.

Step-by-Step Experimental Protocol

Materials:

- 3,4-Difluorobenzaldehyde (1.0 eq)
- Morpholine (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (ACN), anhydrous
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzaldehyde and anhydrous acetonitrile (approx. 10 mL per 1 g of aldehyde).
- Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of morpholine at room temperature. The K_2CO_3 acts as a base to scavenge the HF byproduct, driving the reaction to completion.
- Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (K_2CO_3 , KF) and wash the solid cake with a small amount of ethyl acetate.
 - Combine the filtrates and concentrate under reduced pressure to remove the solvent.

- Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol to afford the final product as a crystalline solid of high purity (>98%).

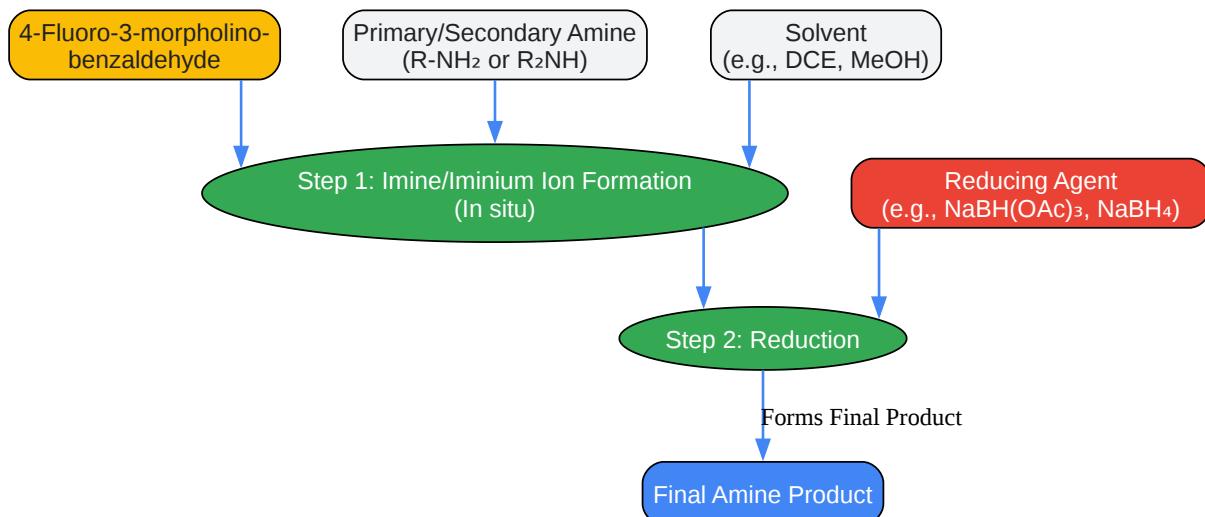
Core Applications in Drug Discovery

The true value of **4-Fluoro-3-morpholinobenzaldehyde** is realized in its role as a precursor to high-value pharmaceutical targets. Its aldehyde functionality is a key reactive site for building molecular complexity.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is arguably the most powerful application of this intermediate. It allows for the coupling of the aldehyde with a primary or secondary amine to form a new C-N bond, a cornerstone of many drug scaffolds.

Workflow for a General Reductive Amination



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Caption: Key steps in the reductive amination of **4-Fluoro-3-morpholinobenzaldehyde**.

Example Application: Synthesis of Kinase Inhibitors

This building block is a known intermediate in the synthesis of various kinase inhibitors. For instance, derivatives have been used to construct compounds targeting phosphoinositide 3-kinases (PI3K) and other important cancer-related targets. The morpholine group often occupies a solvent-exposed region of the ATP-binding pocket, while the rest of the molecule forms key interactions with the hinge region and other hydrophobic pockets.

Conclusion

4-Fluoro-3-morpholinobenzaldehyde is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the favorable physicochemical properties imparted by its constituent groups, provides a reliable and efficient starting point for the synthesis of complex and potent therapeutic agents. The validated

protocols and characterization data provided herein serve as a robust foundation for its successful implementation in any drug discovery program.

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